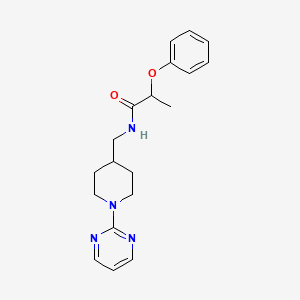

![molecular formula C18H18N4O3 B2808514 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide CAS No. 2034324-90-6](/img/structure/B2808514.png)

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide” is a derivative of 4-oxobenzo[d][1,2,3]triazin . It’s part of a series of compounds that have been designed and synthesized as potential cholinesterase inhibitors . These compounds have shown excellent inhibition against butyrylcholinesterase (BuChE) and moderate inhibitory activity toward acetylcholinesterase (AChE) .

Synthesis Analysis

The synthesis of these compounds involves the use of 2,4,6-Trichloro-1,3,5-triazine: N,N-dimethylformamide (TCT : DMF) adduct . All reactions were performed at room temperature under mild conditions .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds and Triazine Scaffold

Triazines are present in three isomeric forms (1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine) according to the position of the nitrogen atom. They exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory effects. Triazine analogs have demonstrated potent pharmacological activity, making the triazine nucleus a core moiety of interest for drug development (Verma, Sinha, & Bansal, 2019).

Triazole Derivatives and Clinical Studies

Triazoles, a closely related class, have shown significant potential in drug discovery with diverse biological activities. Recent advancements in triazole chemistry have led to novel compounds with anti-inflammatory, antimicrobial, and antitumoral properties. The development of new chemical entities based on triazole derivatives emphasizes the importance of triazoles in addressing new diseases and combating drug-resistant bacteria and neglected diseases (Ferreira et al., 2013).

Synthesis and Antitumor Activities of 1,2,3-Triazines

1,2,3-Triazines and their benzo- and heterofused derivatives have been studied for their antitumor activities. Their efficacy in various models, combined with a relatively simple synthesis, marks these molecules as promising scaffolds for antitumor compound development (Cascioferro et al., 2017).

DNA Minor Groove Binders and Analogues

Compounds like Hoechst 33258, which bears structural similarity to triazine derivatives, bind to the minor groove of DNA, showing specificity for AT-rich sequences. These compounds have been used in cellular biology for chromosome and nuclear staining, among other applications, illustrating the utility of heterocyclic compounds in research and therapeutic contexts (Issar & Kakkar, 2013).

Biological Activities of 3-Thioxo-1,2,4-Triazin-5-Ones

The synthesis and biological evaluation of sulfur-bearing 1,2,4-triazin-5-one derivatives have highlighted their significance in medicinal, pharmacological, and biological fields. These compounds have been explored for their anticancer, anti-HIV, and antimicrobial activities, further underscoring the potential of triazine derivatives in drug development (Makki, Abdel-Rahman, & Alharbi, 2019).

Wirkmechanismus

Target of Action

The primary targets of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.

Mode of Action

This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . The compound exhibits a mixed-type inhibition mode against AChE The compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .

Result of Action

The inhibition of AChE and BuChE by this compound leads to increased acetylcholine levels, which can enhance cholinergic transmission. This can potentially improve cognitive function, making the compound a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .

Eigenschaften

IUPAC Name |

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-13(25-14-7-3-2-4-8-14)17(23)19-11-12-22-18(24)15-9-5-6-10-16(15)20-21-22/h2-10,13H,11-12H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUSTTXMYPEEJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1C(=O)C2=CC=CC=C2N=N1)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2808432.png)

![[(3aS,7aR)-7a-(hydroxymethyl)-octahydro-1H-isoindol-3a-yl]methanol hydrochloride](/img/structure/B2808433.png)

![1-Benzothiophen-2-yl-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2808435.png)

![4-[(E)-2-(4-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2808437.png)

![4-tert-butyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2808438.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B2808440.png)

![3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2808442.png)

![2-[(7-chloro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-phenethyl-acetamide](/img/structure/B2808443.png)

![N-(2,5-difluorophenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2808447.png)

![6-chloro-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]pyridine-3-carboxamide](/img/structure/B2808450.png)